![molecular formula C12H7BrN4 B13788798 3-(4-Bromophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B13788798.png)
3-(4-Bromophenyl)pyrido[3,4-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)pyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that features a pyrido[3,4-e][1,2,4]triazine core substituted with a 4-bromophenyl group.
Preparation Methods
The synthesis of 3-(4-Bromophenyl)pyrido[3,4-e][1,2,4]triazine typically involves the reaction of 1,6-diaminopyridinone derivatives with bifunctional electrophiles. One common method includes the reaction of 4-aryl-1,6-diamino-2-oxo-1,2-dihydro-pyridine-3,5-dicarbonitrile derivatives with active dicarbonyl compounds in the presence of a catalyst . The reaction is usually carried out in ethanol under reflux conditions for several hours to achieve high yields .
Chemical Reactions Analysis
3-(4-Bromophenyl)pyrido[3,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)pyrido[3,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-(4-Bromophenyl)pyrido[3,4-e][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Indenopyridotriazine: Known for its diverse biological activities and structural similarity.
Imidazo[4,5-b]pyridine: Used in the synthesis of various bioactive molecules.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties that make it a valuable compound for research and development .
Properties
Molecular Formula |
C12H7BrN4 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
3-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C12H7BrN4/c13-9-3-1-8(2-4-9)12-15-11-7-14-6-5-10(11)16-17-12/h1-7H |
InChI Key |
AEICNENUNUSGNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CN=C3)N=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13788721.png)
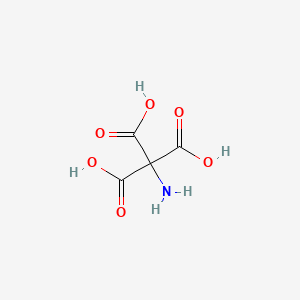
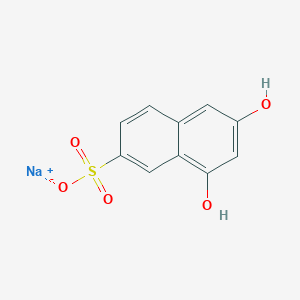
![1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol](/img/structure/B13788741.png)
![Thymine,[2-14C]](/img/structure/B13788745.png)

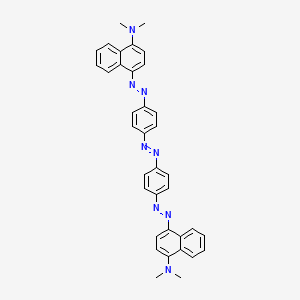
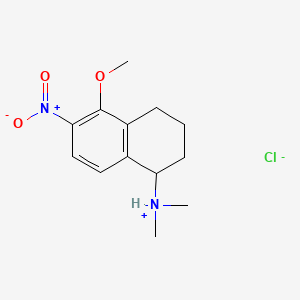
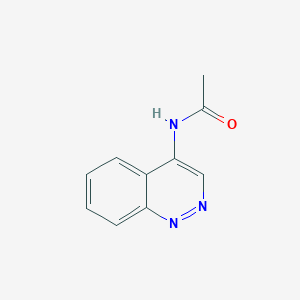


![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788782.png)
![2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile](/img/structure/B13788784.png)

